1,4-Dichlorobenzene

Description

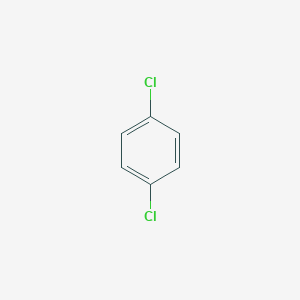

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJBOOLMMGQPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Record name | P-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020431 | |

| Record name | 1,4-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-dichlorobenzene appears as a white colored liquid with the odor of moth balls. Denser than water and insoluble in water. Flash point below 200 °F. Used as a moth repellent, to make other chemicals, as a fumigant, and for many other uses., Other Solid; Pellets or Large Crystals, Colorless or white crystalline solid with a mothball-like odor. [insecticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white crystalline solid with a mothball-like odor., Colorless or white crystalline solid with a mothball-like odor. [insecticide] | |

| Record name | P-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-Dichlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/40 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

345 °F at 760 mmHg (NTP, 1992), 173.9 °C, 174 °C, 345 °F | |

| Record name | P-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/40 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

150 °F (NTP, 1992), 66.0 °C (150.8 °F) - closed cup, 150 °F (66 °C) (closed cup), 66 °C c.c., 150 °F | |

| Record name | P-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/40 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 81.3 mg/L at 25 °C, Practically insoluble in water, Soluble in chloroform, carbon disulfide, benzene, ether, alcohol, Miscible with ethanol, acetone, benzene; soluble in ethyl ether, chloroform, 0.0813 mg/mL at 25 °C, Solubility in water, mg/l at 20 °C: 49 (practically insoluble), 0.008% | |

| Record name | P-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | P-Dichlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.458 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2475 g/cu cm at 25 °C, Density: 1.4581 at 20.5 °C/4 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 1.458, 1.25 | |

| Record name | P-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/40 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.08 (Air = 1), Relative vapor density (air = 1): 5.08, 5.08 | |

| Record name | P-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/40 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.6 mmHg at 68 °F ; 1.8 mmHg at 86 °F (NTP, 1992), 1.74 [mmHg], 1.74 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 170, 1.3 mmHg | |

| Record name | P-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/40 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Pure-grade para-dichlorobenzene consists of > 99.8% para-dichlorobenzene, < 0.05% chlorobenzene and trichlorobenzene and < 0.1% ortho- and meta-dichlorobenzene. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Volatile crystals, White crystals or leaflets, Colorless or white crystalline solid | |

CAS No. |

106-46-7; 25321-22-6(mixedisomers), 106-46-7, 55232-43-4, 25321-22-6 | |

| Record name | P-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055232434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D149TYB5MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | P-Dichlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/40 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, p-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ456D70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

127 °F (NTP, 1992), 53 °C, 53.1 °C, 52.7 °C, 128 °F | |

| Record name | P-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dichlorobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | P-Dichlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/40 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dichlorobenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1,4-Dichlorobenzene (p-DCB). The information is curated to be a vital resource for professionals in research, science, and drug development, with a focus on data-driven insights and practical applications.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as colorless or white, and is characterized by a strong, penetrating, mothball-like odor.[1][2][3][4][5] At room temperature, it slowly sublimes, transitioning directly from a solid to a vapor. This compound is a chlorinated aromatic hydrocarbon and is one of three isomers of dichlorobenzene. While it is practically insoluble in water, it demonstrates solubility in a range of organic solvents including alcohol, acetone, ether, benzene (B151609), chloroform, and carbon disulfide.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₂ |

| Molecular Weight | 147.00 g/mol |

| Melting Point | 52-54 °C (lit.), 53.5 °C |

| Boiling Point | 173 °C (lit.), 174 °C |

| Density | 1.241 g/mL at 25 °C (lit.), 1.2475 g/cm³ (20 °C) |

| Water Solubility | 0.0105 g/100 ml (20 °C), 81.3 mg/L at 25 °C |

| Flash Point | 150 °F (66 °C) (closed cup) |

| Appearance | White or colorless crystalline solid |

| Odor | Aromatic, mothball-like |

Molecular and Crystal Structure

The molecular structure of this compound consists of a central benzene ring with two chlorine atoms substituted at opposing (para) positions on the ring. This symmetrical arrangement gives the molecule a D₂h point group symmetry. The high symmetry of this compound is a contributing factor to its relatively high melting point compared to its ortho and meta isomers, a principle described by Carnelley's rule.

The crystal structure of this compound has been determined, and it exhibits specific intermolecular contacts, including halogen⋯halogen interactions, which influence its packing in the solid state.

Caption: Molecular structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: Due to the symmetry of the molecule, all four protons on the benzene ring are chemically equivalent. This results in a single sharp signal in the ¹H NMR spectrum. The chemical shift is typically observed around 7.26 ppm in CDCl₃.

-

IR Spectroscopy: The infrared spectrum of this compound shows characteristic absorption bands corresponding to the aromatic ring and the C-Cl bonds.

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak is observed at m/z 146. The spectrum also displays a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the chlorination of benzene or chlorobenzene (B131634).

Objective: To synthesize this compound via the chlorination of chlorobenzene.

Materials:

-

Chlorobenzene

-

Chlorine gas

-

Friedel-Crafts catalyst (e.g., AlCl₃, FeCl₃, or SbCl₅)

-

Iodine or an organic iodo-compound (promoter)

-

Glass reactor

-

Stirring apparatus

-

Gas inlet tube

-

Temperature control system

Procedure:

-

Charge a glass reactor with chlorobenzene, a Friedel-Crafts catalyst (e.g., 3-5 g of AlCl₃), and a promoter (e.g., 2-5 g of iodine).

-

Stir the mixture at a controlled temperature, typically ranging from 10°C to 60°C.

-

Introduce a stream of chlorine gas into the reaction mixture over a period of 20-30 minutes.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the conversion of chlorobenzene and the selectivity for the dichlorobenzene isomers.

-

Upon completion, the reaction mixture will contain a mixture of dichlorobenzene isomers, with this compound being a major product.

Purification: The primary impurity in this synthesis is the 1,2-dichlorobenzene (B45396) isomer. Purification can be achieved through fractional crystallization, taking advantage of the significantly higher melting point of this compound (53.5 °C) compared to its isomers, which are liquid at room temperature.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound can undergo further electrophilic aromatic substitution reactions. For instance, nitration of p-DCB yields 1,4-dichloro-2-nitrobenzene, which is a precursor for various dyes and pigments. It is generally stable and does not react with strong alkaline bases like sodium hydroxide (B78521) under standard conditions.

Industrially, this compound is primarily used as a fumigant for controlling moths, molds, and mildew, and as a space deodorant in products like urinal cakes and toilet blocks. It is also utilized in the production of polyphenylene sulfide (B99878) (PPS) resin and as an intermediate in the synthesis of other chemicals.

Safety and Handling

This compound is considered a hazardous substance and should be handled with caution. It is harmful if swallowed and can cause irritation to the eyes. Prolonged exposure may lead to damage to the liver, kidneys, and central nervous system. The International Agency for Research on Cancer (IARC) has suggested that p-DCB may be reasonably anticipated to be a carcinogen based on animal studies.

Handling Precautions:

-

Work in a well-ventilated area.

-

Avoid all personal contact, including inhalation of dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.

-

Store in tightly closed containers in a cool, dry place away from heat and sources of ignition.

-

It is incompatible with strong oxidizing agents, aluminum and its alloys, and some plastics.

Disposal: Due to its persistence in the environment, this compound should be disposed of as hazardous waste in accordance with local regulations. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

References

- 1. This compound | 106-46-7 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound: Properties, Applications, and Safety in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 5. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

An In-depth Technical Guide to the Synthesis of 1,4-Dichlorobenzene via Benzene Chlorination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dichlorobenzene through the electrophilic chlorination of benzene (B151609). It covers the core chemical principles, detailed experimental protocols, quantitative data on isomer distribution, and methods for product purification and analysis.

Introduction

This compound (p-DCB) is a significant chemical intermediate in the production of various materials, including the high-performance polymer polyphenylene sulfide (B99878) (PPS), as well as in the formulation of mothballs, and deodorizers.[1] The primary industrial route to p-DCB is the direct chlorination of benzene. This process, however, inherently produces a mixture of dichlorobenzene isomers, including 1,2-dichlorobenzene (B45396) (o-DCB) and 1,3-dichlorobenzene (B1664543) (m-DCB), necessitating efficient control of reaction conditions and subsequent purification steps to isolate the desired para isomer.[2][3] This guide delves into the technical specifics of this synthesis, offering valuable insights for professionals in chemical research and development.

Reaction Mechanism and Signaling Pathway

The chlorination of benzene is a classic example of an electrophilic aromatic substitution reaction. The process is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[2][4] The catalyst polarizes the chlorine molecule, creating a stronger electrophile that can be attacked by the electron-rich benzene ring.

The reaction proceeds in two main stages:

-

Monochlorination of Benzene: Benzene is first chlorinated to produce chlorobenzene (B131634).

-

Dichlorination of Chlorobenzene: The resulting chlorobenzene undergoes a second chlorination. The chlorine substituent on the benzene ring is an ortho-, para-director, meaning it directs the incoming electrophile to the positions ortho and para to itself. This results in the formation of o-dichlorobenzene and p-dichlorobenzene as the major products, with only trace amounts of the meta isomer.

The overall reaction can be summarized as:

C₆H₆ + 2Cl₂ --(FeCl₃)--> C₆H₄Cl₂ + 2HCl

Below is a diagram illustrating the electrophilic aromatic substitution pathway for the dichlorination of benzene.

Quantitative Data on Isomer Distribution

The ratio of dichlorobenzene isomers is highly dependent on the catalyst and reaction conditions. While the ortho and para isomers are the primary products, their relative amounts can be tuned to favor the desired this compound.

| Catalyst | Temperature (°C) | Molar Ratio (Benzene:Cl₂) | o-DCB (%) | m-DCB (%) | p-DCB (%) | Reference(s) |

| FeCl₃ | 40-70 | 1:2 | ~25-35 | <2 | ~65-75 | |

| AlCl₃ | 40-70 | 1:2 | ~30-40 | <2 | ~60-70 | |

| Zeolite H-Beta | 150 | 1:2 | ~10-20 | <1 | ~80-90 | |

| Modified Zeolite | 150-200 | 1:2 | <10 | <1 | >90 |

Note: The data presented are approximate ranges compiled from various sources and can vary based on specific experimental parameters such as catalyst concentration and reaction time.

Experimental Protocols

Laboratory Scale Synthesis of Dichlorobenzene

This protocol outlines a general procedure for the chlorination of benzene in a laboratory setting.

Materials:

-

Benzene (reagent grade)

-

Chlorine gas

-

Anhydrous ferric chloride (FeCl₃)

-

Dichloromethane (for extraction)

-

5% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube

-

Reflux condenser

-

Gas trap (containing sodium hydroxide solution)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. A round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The outlet of the condenser is connected to a gas trap to neutralize excess chlorine and HCl gas produced during the reaction.

-

To the flask, add benzene and a catalytic amount of anhydrous ferric chloride (approximately 0.05 mol % relative to benzene).

-

Begin stirring the mixture and gently bubble chlorine gas through the solution. The reaction is exothermic, and the temperature should be maintained between 40-50°C, using a water bath for cooling if necessary.

-

Continue the chlorination for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC) to observe the conversion of benzene and the formation of chlorobenzene and dichlorobenzene isomers.

-

Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to remove the catalyst and any remaining acidic gases.

-

Wash the organic layer with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (dichloromethane, if used) and any unreacted benzene using a rotary evaporator.

-

The resulting crude mixture of dichlorobenzene isomers can then be purified.

Purification of this compound by Fractional Crystallization

The significant difference in melting points between the dichlorobenzene isomers allows for the effective purification of this compound by fractional crystallization.

-

This compound: 53.5 °C

-

1,2-Dichlorobenzene: -17 °C

-

1,3-Dichlorobenzene: -24 °C

Procedure:

-

The crude dichlorobenzene mixture is cooled to a temperature just above the melting point of this compound (e.g., 55°C) to ensure it is in a liquid state.

-

Slowly cool the mixture with gentle stirring. As the temperature drops below 53.5°C, crystals of this compound will begin to form.

-

Continue cooling to a temperature that maximizes the crystallization of the para isomer while keeping the ortho and meta isomers in the liquid phase (e.g., 20-25°C).

-

The solid this compound can be separated from the liquid mixture of ortho and meta isomers by filtration.

-

To further increase the purity, the collected crystals can be subjected to one or more recrystallization steps. This involves dissolving the crystals in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature and then slowly cooling to induce crystallization, leaving impurities in the mother liquor.

Experimental Workflow and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for quantifying the isomer distribution in the reaction mixture and assessing the purity of the final product.

GC-MS Protocol Outline:

-

Sample Preparation: A dilute solution of the dichlorobenzene mixture is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane). An internal standard may be added for more accurate quantification.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating aromatic isomers (e.g., a DB-5 or equivalent). The oven temperature is programmed to ramp up, allowing for the sequential elution of the different components based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of each component provides a unique fingerprint for identification, and the detector response is used for quantification.

Kinetic vs. Thermodynamic Control

The isomer ratio in benzene dichlorination can be influenced by whether the reaction is under kinetic or thermodynamic control.

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation of the different isomers. The ortho and para positions are electronically favored for electrophilic attack, leading to a mixture of these two isomers.

-

Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing for the isomerization of the dichlorobenzene products. Under these conditions, the product distribution will shift towards the most thermodynamically stable isomer. This compound is generally the most stable due to its symmetry and reduced steric hindrance, and thus its proportion can be increased under thermodynamic control.

Conclusion

The synthesis of this compound via the chlorination of benzene is a well-established industrial process that requires careful control of catalysts and reaction conditions to maximize the yield of the desired isomer. For researchers and professionals in drug development and materials science, a thorough understanding of the underlying electrophilic aromatic substitution mechanism, the factors influencing isomer distribution, and the available purification techniques is crucial for the efficient production of this important chemical intermediate. The use of shape-selective catalysts like zeolites presents a promising avenue for further improving the selectivity towards this compound in a more environmentally friendly manner.

References

- 1. researchgate.net [researchgate.net]

- 2. Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00684D [pubs.rsc.org]

- 3. CN103819307A - Method for preparing chlorobenzene, p-dichlorobenzene and o-dichlorobenzene in benzene chlorination - Google Patents [patents.google.com]

- 4. dioxin20xx.org [dioxin20xx.org]

An In-depth Technical Guide on the Physical Properties of para-Dichlorobenzene Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of para-dichlorobenzene (p-DCB) crystals. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical workflows for property determination.

Quantitative Physical Properties

The physical properties of para-dichlorobenzene are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of para-Dichlorobenzene

| Property | Value | Citations |

| Chemical Formula | C₆H₄Cl₂ | [1][2] |

| Molecular Weight | 147.00 g/mol | [3][4] |

| Appearance | Colorless to white crystalline solid | [3] |

| Odor | Strong, pungent, aromatic, mothball-like |

Table 2: Thermodynamic Properties of para-Dichlorobenzene

| Property | Value | Citations |

| Melting Point | 53-54 °C | |

| Boiling Point | 174 °C | |

| Vapor Pressure | 0.4 mmHg at 20 °C 1.03 - 1.36 mmHg at 25 °C | |

| Sublimation | Readily sublimes at room temperature | |

| Heat of Fusion | 29.07 cal/g |

Table 3: Physicochemical Properties of para-Dichlorobenzene

| Property | Value | Citations |

| Density | 1.241 g/mL at 25 °C 1.458 g/cm³ at 20 °C (solid) | |

| Solubility in Water | 80 mg/L at 25 °C | |

| Solubility in Organic Solvents | Miscible with alcohol, ether, and benzene. Soluble in chloroform, carbon disulfide, and acetone. | |

| Octanol-Water Partition Coefficient (log Kow) | 3.37 - 3.52 |

Table 4: Optical and Electrical Properties of para-Dichlorobenzene

| Property | Value | Citations |

| Refractive Index | 1.528 - 1.5434 | |

| Dielectric Constant | 2.41 - 2.86 |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of para-dichlorobenzene crystals are outlined below.

1. Melting Point Determination (Differential Scanning Calorimetry - DSC)

The melting point of p-DCB is accurately determined using Differential Scanning Calorimetry (DSC).

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, precisely weighed sample of p-DCB (1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 2 °C/min) starting from a temperature well below the expected melting point.

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the solid-to-liquid phase transition.

-

2. Boiling Point Determination (Ebulliometry)

The boiling point of p-DCB can be determined using an ebulliometer or by the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), and a heating source (e.g., Bunsen burner or oil bath).

-

Procedure:

-

A small amount of liquid p-DCB is placed in a fusion tube.

-

The sealed capillary tube is placed in the fusion tube with the open end downwards.

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

3. Density Determination (Pycnometer Method)

The density of p-DCB crystals can be determined using a pycnometer.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure:

-

The weight of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with a liquid of known density in which p-DCB is insoluble (e.g., water, with a non-ionic surfactant to ensure wetting) and weighed.

-

A known weight of p-DCB crystals is added to the empty pycnometer.

-

The pycnometer is then filled with the liquid of known density, and any air bubbles are removed.

-

The final weight of the pycnometer containing the crystals and the liquid is measured.

-

The volume of the crystals can be calculated from the weights, and subsequently, the density is determined.

-

4. Solubility Determination

The solubility of p-DCB in various solvents is determined by preparing a saturated solution.

-

Apparatus: A constant temperature bath, flasks with stoppers, analytical balance, and a suitable analytical instrument (e.g., Gas Chromatography - GC or UV-Vis Spectrophotometer).

-

Procedure:

-

An excess amount of p-DCB crystals is added to a known volume of the solvent in a flask.

-

The flask is sealed and placed in a constant temperature bath (e.g., 25 °C) and agitated for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The solution is allowed to stand to let the undissolved crystals settle.

-

A known volume of the clear supernatant is carefully withdrawn.

-

The concentration of p-DCB in the supernatant is determined using a calibrated analytical method like GC.

-

5. Vapor Pressure Determination (Gas Saturation Method)

The vapor pressure of p-DCB can be measured using the gas saturation method.

-

Apparatus: A thermostatted cell, a source of inert gas (e.g., nitrogen), flow meters, and a trapping system (e.g., a cold trap or a sorbent tube).

-

Procedure:

-

A known mass of p-DCB is placed in the thermostatted cell maintained at a constant temperature.

-

A controlled flow of the inert gas is passed over or through the sample, becoming saturated with p-DCB vapor.

-

The gas stream is then passed through a trapping system to collect the p-DCB.

-

The total volume of the gas passed and the mass of the p-DCB collected in the trap are measured.

-

The vapor pressure is calculated from these values using the ideal gas law.

-

6. Crystal Structure Determination (Single-Crystal X-ray Diffraction)

The precise arrangement of atoms in p-DCB crystals is determined by single-crystal X-ray diffraction.

-

Apparatus: A single-crystal X-ray diffractometer.

-

Procedure:

-

A suitable single crystal of p-DCB (typically >0.1 mm in all dimensions) is mounted on the diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

-

The resulting diffraction pattern is analyzed to determine the unit cell dimensions and the electron density distribution within the crystal.

-

This information is used to solve and refine the crystal structure, providing the precise atomic coordinates.

-

Visualization of Experimental Workflow

The logical relationship for determining the key physical properties of para-dichlorobenzene crystals is illustrated in the diagram below.

Caption: Workflow for determining the physical properties of p-DCB crystals.

References

An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-dichlorobenzene in various organic solvents. The information is intended to support research, development, and formulation activities where this compound is utilized as a reagent, intermediate, or for other purposes. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Introduction to this compound

This compound (p-DCB) is a crystalline, colorless to white solid at room temperature with a characteristic mothball-like odor.[1][2][3] It is an aromatic organic compound with the chemical formula C₆H₄Cl₂. Due to its physical and chemical properties, it finds applications as a fumigant, deodorant, and an intermediate in the synthesis of other chemicals, including some polymers and dyes.[1] Understanding its solubility in various organic solvents is crucial for its effective use in chemical synthesis, purification processes like recrystallization, and formulation development.

Solubility of this compound

This compound is generally characterized by its low solubility in water and good solubility in many common organic solvents.[4] This is attributed to its nonpolar nature, making it more compatible with nonpolar or weakly polar organic solvents, following the principle of "like dissolves like."

Qualitative Solubility

Qualitative assessments from various sources consistently indicate that this compound is soluble in the following organic solvents:

-

Alcohols: Ethanol

-

Aromatic Hydrocarbons: Benzene

-

Chlorinated Solvents: Chloroform

-

Sulfur-containing Solvents: Carbon disulfide

-

Ethers: Diethyl ether

-

Ketones: Acetone

It is practically insoluble in water.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 20 | 0.049 | g/L |

| Water | 25 | 0.076 | g/L |

Note: The lack of extensive quantitative data in the literature highlights a potential area for further research.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many chemical processes. The following section outlines a detailed protocol for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known mass or volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic water bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed beaker

-

Oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to days, depending on the solvent and temperature. It is advisable to conduct preliminary experiments to determine the equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette (to the temperature of the experiment) to avoid precipitation or dissolution during transfer.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-